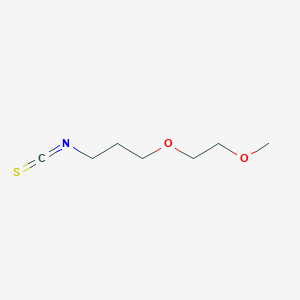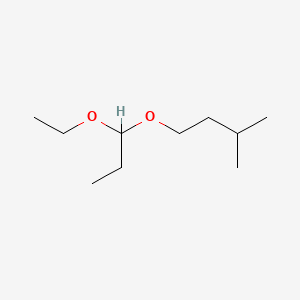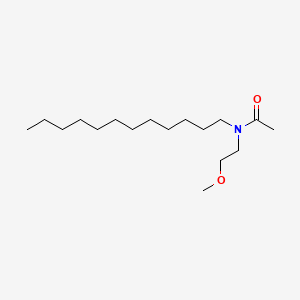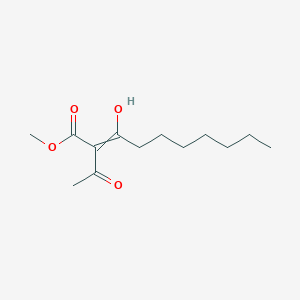
8,8'-Sulfanediyldiquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8’-Sulfanediyldiquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two quinoline rings connected by a sulfur atom at the 8th position of each ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Sulfanediyldiquinoline typically involves the reaction of 8-chloroquinoline with sodium sulfide. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions. The general reaction scheme is as follows:
2C9H6ClN+Na2S→C18H12N2S+2NaCl
Industrial Production Methods: In an industrial setting, the production of 8,8’-Sulfanediyldiquinoline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 8,8’-Sulfanediyldiquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The quinoline rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 8,8’-Sulfanediyldiquinoline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its quinoline rings can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.
相似化合物的比较
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various therapeutic applications.
8-Aminoquinoline: Utilized in the treatment of malaria and other parasitic infections.
8-Mercaptoquinoline: Studied for its potential as an antioxidant and metal chelator.
Uniqueness: 8,8’-Sulfanediyldiquinoline is unique due to the presence of the sulfur bridge, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and increases its potential for various applications in medicinal and materials chemistry.
属性
CAS 编号 |
139257-47-9 |
|---|---|
分子式 |
C18H12N2S |
分子量 |
288.4 g/mol |
IUPAC 名称 |
8-quinolin-8-ylsulfanylquinoline |
InChI |
InChI=1S/C18H12N2S/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H |
InChI 键 |
LYKCMTPGARJQCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)SC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


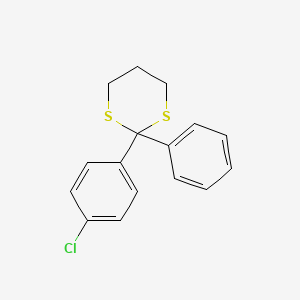
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
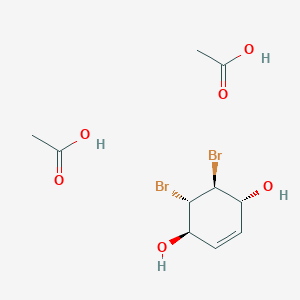

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
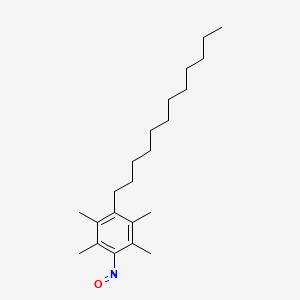
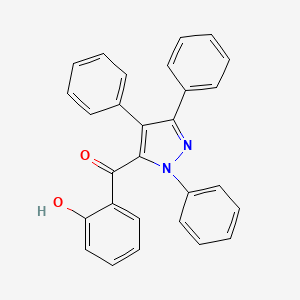

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
